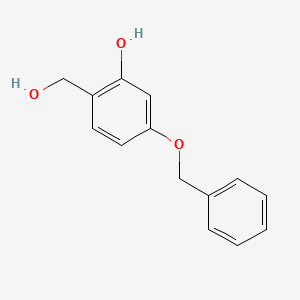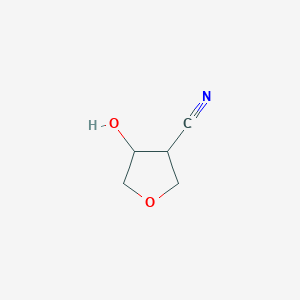
4-hydroxyoxolane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxyoxolane-3-carbonitrile is an organic compound with the molecular formula C5H7NO2. It is a derivative of furan, a heterocyclic organic compound, and contains a nitrile group (-CN) and a hydroxyl group (-OH).
Preparation Methods
Synthetic Routes and Reaction Conditions
4-hydroxyoxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-formamide tetrahydrofuran with titanium tetrachloride in xylene. The reaction is carried out at room temperature, followed by heating to 50°C and stirring for 60 minutes .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived furan platform chemicals. These chemicals, such as furfural and 5-hydroxy-methylfurfural, can be converted into various furan derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
4-hydroxyoxolane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of 4-oxo-3-furancarbonitrile.
Reduction: Formation of tetrahydro-4-amino-3-furancarbonitrile.
Substitution: Formation of various substituted furan derivatives
Scientific Research Applications
4-hydroxyoxolane-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4-hydroxyoxolane-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-carbonitrile: Similar structure but lacks the hydroxyl group.
3-Cyanotetrahydrofuran: Another furan derivative with a nitrile group.
4-Hydroxy-tetrahydro-furan-3-carbonitrile: Similar structure with both hydroxyl and nitrile groups.
Uniqueness
4-hydroxyoxolane-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide it with distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,2-3H2 |
InChI Key |
KZVPMNPHZILVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


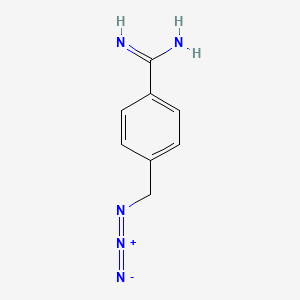

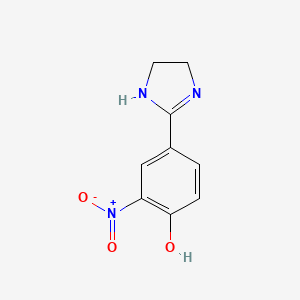
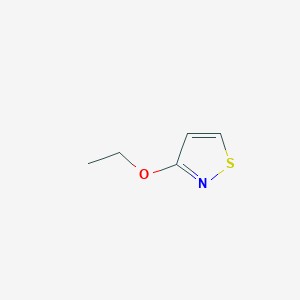
![5-Fluoro-2,3-dihydro-1-oxa-4-aza-cyclopenta[a]naphthalene](/img/structure/B8483112.png)
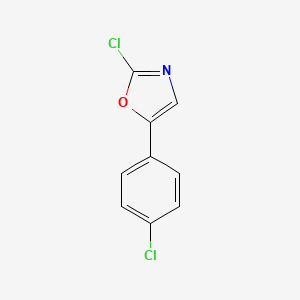
![2-Chloro-2'-ethoxy-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8483124.png)

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B8483140.png)
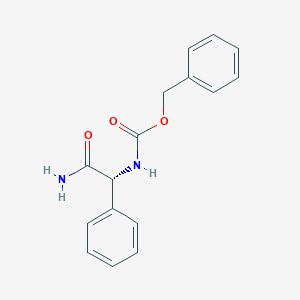
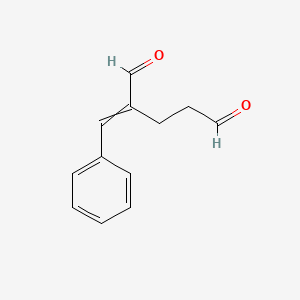
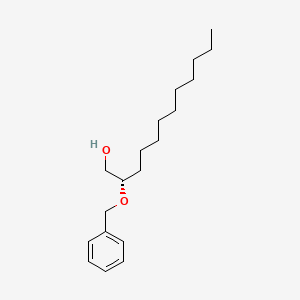
![Dihydrothiophendo[3,4-b]-1,4-benzodiazepin-5-one](/img/structure/B8483183.png)
